molecular formula C22H24Cl2N2O3S B4175573 4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride

4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride

Cat. No.: B4175573
M. Wt: 467.4 g/mol
InChI Key: JUWFYZLTJWJGRL-UHFFFAOYSA-N
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Description

4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with a molecular formula of C22H23ClN2O3S

Properties

IUPAC Name

4-[2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S.ClH/c23-20-9-5-18(6-10-20)16-28-22-4-2-1-3-19(22)15-25-14-13-17-7-11-21(12-8-17)29(24,26)27;/h1-12,25H,13-16H2,(H2,24,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWFYZLTJWJGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 2-hydroxybenzylamine to form 2-[(4-chlorobenzyl)oxy]benzylamine.

    Coupling Reaction: The intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or sulfonamide derivatives.

Scientific Research Applications

4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations for various diseases.

    Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-({2-[(4-fluorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide
  • **4-[2-({2-[(4-bromobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide
  • **4-[2-({2-[(4-methylbenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide

Uniqueness

4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. This compound exhibits distinct enzyme inhibition profiles compared to its analogs, making it a valuable tool in medicinal chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-[[2-[(4-Chlorophenyl)methoxy]phenyl]methylamino]ethyl]benzenesulfonamide;hydrochloride

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